molecular formula C16H15BrN2O3S2 B8471439 N-{2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-yl}methanesulfonamide

N-{2-Bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-yl}methanesulfonamide

Cat. No. B8471439
M. Wt: 427.3 g/mol
InChI Key: MBQRZTCGDCHYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029545B2

Procedure details

To a stirred solution of 2-bromo-6-methyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine (Description 17) (277 mg, 0.793 mmol) in THF (2.5 mL) at RT, was added sodium tert-butoxide (220 mg, 2.289 mmol). The reaction mixture was stirred at RT for 15 min, followed by the addition of methane sulfonyl chloride (0.14 mL, 1.797 mmol). The reaction mixture was stirred at 1 h at RT, followed by the addition of DMF (2.5 mL), another portion of sodium tert-butoxide (203 mg, 2.112 mmol) and methane sulfonyl chloride (0.14 mL, 1.797 mmol). The reaction mixture was stirred for another 1 h at RT before the addition of water (20 mL) and ethyl acetate (20 mL). The aqueous layer was separated and extracted with ethyl acetate (3×25 mL). The combined organic extracts were washed with water (15 mL), dried (phase separating column) and concentrated to give a residue. Purification on silica (twice), eluting with a gradient of 0-75% ethyl acetate in cyclohexane afforded the title compound (109 mg) which was of sufficient purity for subsequent steps. In addition, some impure fractions were isolated and these were combined and further purified by MDAP (acidic conditions), to give an analytically pure sample of the title compound (9 mg). LCMS (A) m/z: 427/429 [M+1]+, Rt 1.33 min (acidic).
Quantity
277 mg
Type
reactant
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.14 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
203 mg
Type
reactant
Reaction Step Four
Quantity
0.14 mL
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
Quantity
20 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:12][C:5]2[N:6]=[C:7]([CH3:11])[CH:8]=[C:9]([NH2:10])[C:4]=2[C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1.CC(C)([O-])C.[Na+].[CH3:27][S:28](Cl)(=[O:30])=[O:29].CN(C=O)C>C1COCC1.C(OCC)(=O)C.O>[Br:1][C:2]1[S:12][C:5]2=[N:6][C:7]([CH3:11])=[CH:8][C:9]([NH:10][S:28]([CH3:27])(=[O:30])=[O:29])=[C:4]2[C:3]=1[C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
277 mg
Type
reactant
Smiles
BrC1=C(C2=C(N=C(C=C2N)C)S1)C1=CC(=CC=C1)OC
Name
Quantity
220 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.14 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
203 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Five
Name
Quantity
0.14 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 1 h at RT
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (15 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
(phase separating column)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
Purification on silica (twice),
WASH
Type
WASH
Details
eluting with a gradient of 0-75% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=2C(=NC(=CC2NS(=O)(=O)C)C)S1)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 109 mg
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.